Differential Membrane Interaction Mode: Surface Binding of Ac-PHF6YA Fibrils vs. Membrane Insertion of Non-Acetylated PHF6 Fibrils
In all-atom molecular dynamics simulations comparing four PHF6 terminal acetylation-amidation variants, N-terminally acetylated PHF6 fibrils (including Ac-PHF6YA amide as Ac-PHF6-NH₂) demonstrated a distinct membrane interaction mode characterized by surface binding via electrostatic attraction between cationic K311 side chains and anionic POPG lipids, whereas N-terminally nonacetylated PHF6 fibrils (PHF6 and PHF6-NH₂) exhibited membrane insertion behavior [1]. This differential interaction pattern was independent of C-terminal amidation status [1].
| Evidence Dimension | Membrane interaction mode |
|---|---|
| Target Compound Data | Surface binding via electrostatic attraction (K311–POPG lipid interaction); reduced fibril dynamics; enhanced inter- and intrasheet interactions |
| Comparator Or Baseline | PHF6 and PHF6-NH₂ (N-terminally nonacetylated variants): Membrane insertion via cationic N-termini; intersheet interactions disfavored; more severe membrane disruption |
| Quantified Difference | Qualitative mechanistic divergence—surface binding vs. membrane insertion |
| Conditions | All-atom molecular dynamics simulations; mixed POPC/POPG model lipid membrane |
Why This Matters
This mechanistic divergence means that Acetyl-PHF6YA amide cannot substitute for nonacetylated PHF6 peptides in membrane-associated tau aggregation studies, as the interaction pathway and downstream fibril stabilization effects differ fundamentally.
- [1] Pan T, Tan Y, Dong X, et al. Elucidating How Terminal Capping of Tau Hexapeptide PHF6 Modulates the Interactions between PHF6 Fibrils and Membranes. 2025;129(22):5449-5463. View Source
